molecular formula C16H20BNO2 B15064538 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B15064538
M. Wt: 269.1 g/mol
InChI Key: FUTZTBIKHYNMMH-UHFFFAOYSA-N
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Description

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that features a quinoline core substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 3-methyl-7-bromoquinoline using bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

    Coupling Products: Formed from Suzuki-Miyaura reactions.

    Phenol Derivatives: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is largely dependent on its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, its quinoline core can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline core, which imparts distinct electronic properties compared to other boronic esters. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and fluorescent probes .

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO2/c1-11-8-12-6-7-13(9-14(12)18-10-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3

InChI Key

FUTZTBIKHYNMMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=N3)C

Origin of Product

United States

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